molecular formula C22H27ClF2O5 B13394975 2-Chloroflumethasone

2-Chloroflumethasone

Cat. No.: B13394975
M. Wt: 444.9 g/mol
InChI Key: GGXMRPUKBWXVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroflumethasone is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a derivative of flumethasone, which is used in the treatment of various skin conditions such as contact dermatitis, atopic dermatitis, eczema, and psoriasis . The addition of a chlorine atom enhances its potency and specificity in targeting inflammatory pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroflumethasone typically involves the chlorination of flumethasoneThis can be achieved using reagents such as sulfuryl chloride in a controlled environment to ensure selective chlorination .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chlorination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroflumethasone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs .

Scientific Research Applications

2-Chloroflumethasone has a wide range of applications in scientific research:

Mechanism of Action

2-Chloroflumethasone exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses. The molecular targets include various transcription factors and signaling pathways involved in inflammation .

Comparison with Similar Compounds

Uniqueness: 2-Chloroflumethasone is unique due to its enhanced potency and specificity, attributed to the presence of the chlorine atom. This modification allows for more targeted therapeutic effects with potentially fewer side effects compared to its analogs .

Properties

IUPAC Name

2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXMRPUKBWXVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClF2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860613
Record name 2-Chloro-6,9-difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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